3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid
Description
3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorosulfonyl group at position 3, a fluorine atom at position 5, and a methoxy group at position 2. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactive chlorosulfonyl moiety, which enables further derivatization for drug discovery and material science applications .
Properties
Molecular Formula |
C8H6ClFO5S |
|---|---|
Molecular Weight |
268.65 g/mol |
IUPAC Name |
3-chlorosulfonyl-5-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClFO5S/c1-15-7-5(10)2-4(8(11)12)3-6(7)16(9,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
SKDLSNYWFWHJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid typically involves the chlorosulfonation of 5-fluoro-4-methoxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 5-fluoro-4-methoxybenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified through recrystallization or other suitable methods to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorosulfonation: Large quantities of 5-fluoro-4-methoxybenzoic acid are reacted with chlorosulfonic acid in industrial reactors.
Continuous Processing: The reaction is often carried out in a continuous flow system to enhance efficiency and yield.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed to form 5-fluoro-4-methoxybenzoic acid and sulfuric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
5-Fluoro-4-methoxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position: The fluorine atom at position 5 in the target compound enhances electrophilicity at the sulfonyl group, facilitating nucleophilic substitution reactions (e.g., amine coupling) compared to non-fluorinated analogs like 3-(Chlorosulfonyl)-4-methoxybenzoic acid .
- Functional Group Impact: The methoxy group at position 4 increases solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl-substituted analogs (e.g., 926264-75-7) .
- Acidity : The absence of a hydroxyl group (cf. 5-(Chlorosulfonyl)-2-hydroxybenzoic acid) results in lower acidity (pKa ~3.5–4.0 for the target compound vs. ~2.5 for the hydroxyl analog) .
Physicochemical and Reactivity Comparison
Key Findings:
- Synthetic Utility : The target compound’s chlorosulfonyl group allows efficient coupling with nucleophiles, as demonstrated in the synthesis of Series II derivatives for NKCC1 inhibitors (yields 51–83%) .
- Biological Activity: Fluorine and methoxy substituents enhance blood-brain barrier penetration in preclinical models compared to non-fluorinated analogs .
Biological Activity
3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid is an organic compound notable for its unique functional groups, which include a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid backbone. Its molecular formula is C9H8ClFNO4S. This compound has garnered attention in pharmaceutical and agrochemical research due to its significant biological activity, particularly in enzyme inhibition and modulation of biochemical pathways.
The structure of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid contributes to its reactivity and biological activity. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. This mechanism can disrupt various biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid effectively inhibits specific enzymes through covalent interactions. The compound's ability to modify enzyme active sites can significantly alter enzyme function and cellular processes. For example, studies have shown that compounds with similar structures exhibit varying degrees of inhibitory activity against enzymes involved in critical metabolic pathways.
Table 1: Comparison of Inhibitory Activities
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid | TBD | Covalent modification of enzyme active sites |
| 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid | TBD | Similar mechanism |
| 4-Chlorosulfonylbenzoic acid | TBD | Lacks fluorine; different reactivity |
Case Study 1: Enzyme Targeting
In a study focusing on the interactions between 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid and target enzymes, researchers found that the compound inhibited key metabolic enzymes involved in cell signaling pathways. The inhibition was characterized by a dose-dependent response, highlighting the potential for this compound as a therapeutic agent in diseases where these enzymes are dysregulated.
Case Study 2: Cancer Research
Another significant area of research involves the application of this compound in cancer biology. Preliminary findings suggest that 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid may inhibit tumor growth by targeting specific oncogenic pathways. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability in various cancer cell lines.
The biological activity of 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid primarily stems from its ability to form covalent bonds with nucleophilic residues in enzyme active sites. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying the active site, the compound can prevent substrate binding or catalysis.
- Disruption of Cellular Processes : Altered enzyme function can lead to downstream effects on cellular signaling and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
